

Application Notes and Protocols for YW2065 in Mouse Xenograft Models

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Compound of Interest

Compound Name: YW2065

Cat. No.: B611910

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These application notes provide a comprehensive guide for researchers and scientists on the dosage and administration of **YW2065**, a dual Wnt/ β -catenin signaling inhibitor and AMP-activated protein kinase (AMPK) activator, in mouse xenograft models of colorectal cancer. The protocols are based on established in vivo studies demonstrating the anti-tumor efficacy of this compound.^{[1][2][3]}

Overview

YW2065 is a pyrazole-4-carboxamide compound that has shown significant anti-colorectal cancer (CRC) effects in preclinical studies.^{[1][2]} Its mechanism of action involves the stabilization of Axin-1, a key component of the β -catenin destruction complex, leading to the suppression of the Wnt/ β -catenin signaling pathway.^{[1][3]} Concurrently, **YW2065** activates AMPK, a crucial regulator of cellular energy homeostasis, which further contributes to its anti-cancer properties.^[1] In vivo studies using mouse xenograft models have demonstrated the potential of **YW2065** to inhibit tumor growth with favorable pharmacokinetic properties and no apparent toxicity.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the administration of **YW2065** in a colorectal cancer mouse xenograft model.

Parameter	Details
Compound	YW2065
Cell Line	SW480 (human colorectal adenocarcinoma)
Mouse Strain	Athymic nude mice (nu/nu)
Number of Cells Injected	5×10^6 cells in 100 μ L of PBS with 50% Matrigel
Injection Route	Subcutaneous (s.c.)
Tumor Volume at Treatment Initiation	Approximately 100-150 mm ³
Dosage	20 mg/kg
Administration Route	Intraperitoneal (i.p.)
Dosing Frequency	Once daily
Vehicle	0.5% Carboxymethylcellulose sodium (CMC-Na) in saline
Treatment Duration	21 days
Tumor Growth Inhibition	Significant reduction in tumor volume and weight
Toxicity	No significant body weight loss or observable toxicity

Experimental Protocols

Cell Culture and Xenograft Tumor Establishment

- Cell Culture: Culture SW480 human colorectal cancer cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Preparation for Injection: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a final concentration of 5×10^7 cells/mL.

- **Tumor Cell Implantation:** Subcutaneously inject 100 μ L of the cell suspension (containing 5×10^6 cells) into the flank of each athymic nude mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.

YW2065 Formulation and Administration

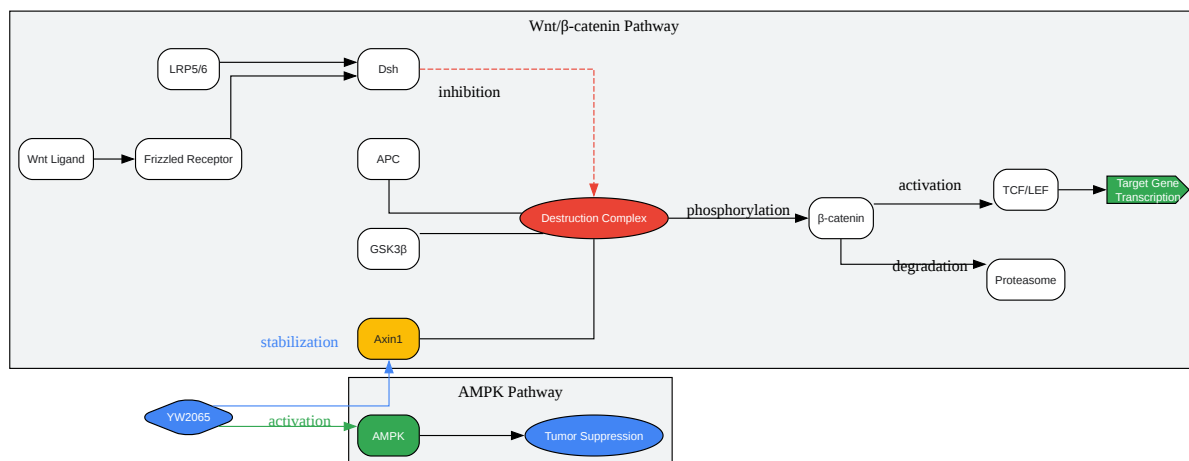
- **YW2065 Preparation:** Prepare a 2 mg/mL suspension of **YW2065** in a vehicle of 0.5% CMC-Na in sterile saline. Ensure the suspension is homogenous by vortexing or sonicating before each administration.
- **Dosage Calculation:** Calculate the required volume of the **YW2065** suspension for each mouse based on its body weight to achieve a final dose of 20 mg/kg.
- **Administration:** Administer the calculated volume of the **YW2065** suspension to each mouse via intraperitoneal injection once daily.
- **Control Group:** Administer an equivalent volume of the vehicle (0.5% CMC-Na in saline) to the control group of mice following the same schedule.

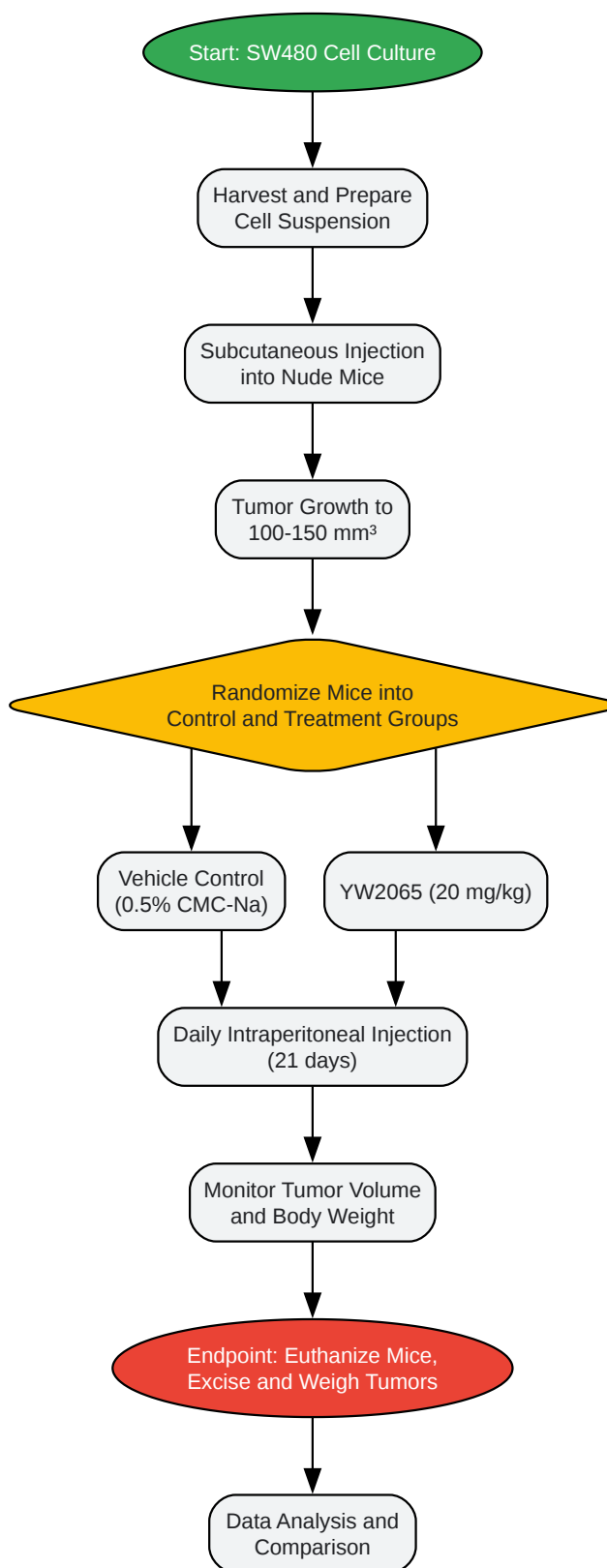
Efficacy and Toxicity Assessment

- **Tumor Measurement:** Continue to measure tumor volumes throughout the treatment period.
- **Body Weight Monitoring:** Record the body weight of each mouse every 2-3 days as an indicator of general health and potential toxicity.
- **Endpoint:** At the end of the 21-day treatment period, euthanize the mice and excise the tumors.
- **Data Analysis:** Weigh the excised tumors and compare the average tumor weight and volume between the **YW2065**-treated and control groups to determine the extent of tumor growth inhibition.

Visualization of Pathways and Workflows

YW2065 Mechanism of Action





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